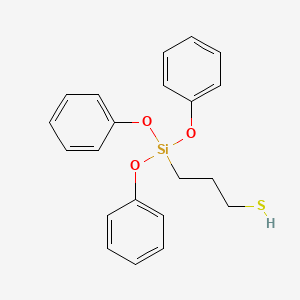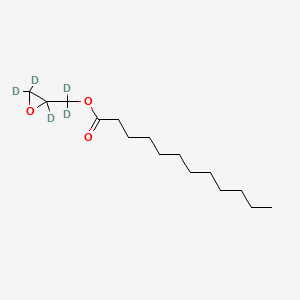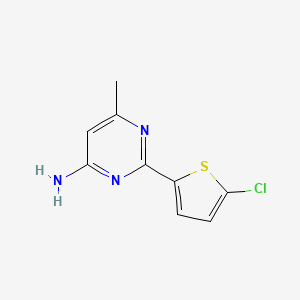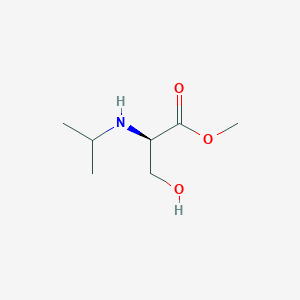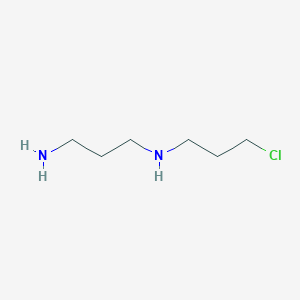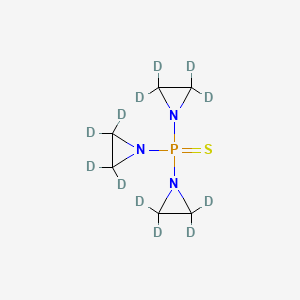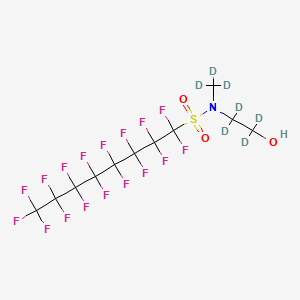![molecular formula C41H47N5O13S2 B13440754 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in studying protein-protein interactions through crosslinking mass spectrometry.
Méthodes De Préparation
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate involves multiple steps. One common method includes the reaction of alkyl 4-aminobenzoates with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then treated with secondary amines to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and xanthenyl moieties. Common reagents used in these reactions include maleic anhydride, secondary amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is widely used in scientific research, particularly in the study of protein-protein interactions. It serves as a crosslinker in mass spectrometry, allowing researchers to analyze the structural dynamics of protein complexes . This compound is also used in the development of novel cross-linking strategies for fast and accurate identification of cross-linked peptides .
Mécanisme D'action
The compound exerts its effects by targeting specific amino acid residues in proteins, forming covalent bonds that stabilize protein complexes. The crosslinking process involves the formation of cleavable bonds adjacent to the central sulfoxide, which can be identified through mass spectrometry . This mechanism allows for the detailed analysis of protein structures and interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in mass spectrometry for studying protein-protein interactions.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share similar structural features and are used in organic synthesis.
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Used in various chemical reactions and studies.
The uniqueness of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate lies in its specific application in crosslinking mass spectrometry, providing complementary data to other crosslinkers and enabling the study of complex protein interactions .
Propriétés
Formule moléculaire |
C41H47N5O13S2 |
|---|---|
Poids moléculaire |
882.0 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C41H47N5O13S2/c47-37-11-12-38(48)46(37)59-41(51)28-5-8-31(40(49)50)34(25-28)39-32-9-6-29(44-19-15-42(16-20-44)13-1-3-23-60(52,53)54)26-35(32)58-36-27-30(7-10-33(36)39)45-21-17-43(18-22-45)14-2-4-24-61(55,56)57/h5-10,25-27H,1-4,11-24H2,(H2-,49,50,52,53,54,55,56,57) |
Clé InChI |
LCZWJHWOWGXXIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CCN(CC5)CCCCS(=O)(=O)O)C=C4OC6=C3C=CC(=C6)N7CCN(CC7)CCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


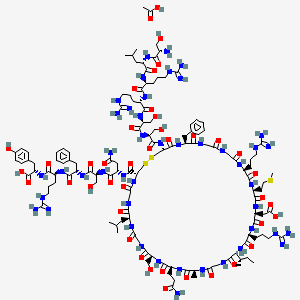

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)


